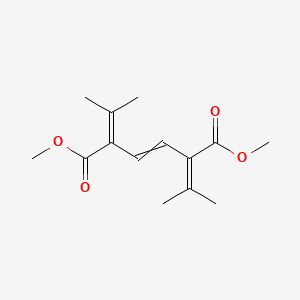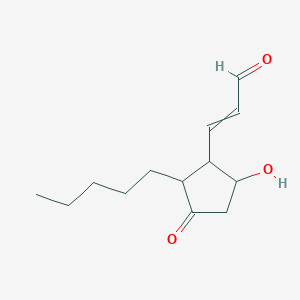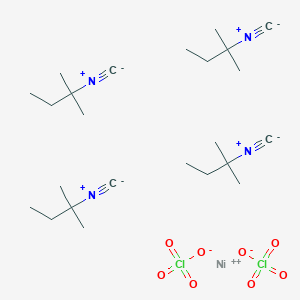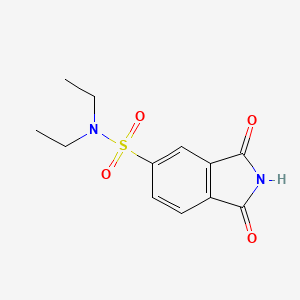![molecular formula C11H11N3S2 B14331878 [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate CAS No. 105571-31-1](/img/structure/B14331878.png)
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure containing nitrogen atoms, and a thiocyanate group, which is a functional group consisting of sulfur, carbon, and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone to form the quinazoline core . This reaction is often catalyzed by a Lewis acid, such as boron trifluoride, in an ethanol solvent under reflux conditions . The thiocyanate group is then introduced through a nucleophilic substitution reaction using thiocyanate salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts can facilitate the separation and purification of the final product .
化学反応の分析
Types of Reactions
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and inhibit their activity, while the thiocyanate group can interact with cellular components to induce oxidative stress. These interactions can lead to the disruption of cellular processes and ultimately cell death .
類似化合物との比較
Similar Compounds
Thiazoles: Contain a sulfur and nitrogen atom in a five-membered ring.
Imidazoles: Contain two nitrogen atoms in a five-membered ring.
Uniqueness
[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is unique due to its combination of a quinazoline core and a thiocyanate group. This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds .
特性
CAS番号 |
105571-31-1 |
|---|---|
分子式 |
C11H11N3S2 |
分子量 |
249.4 g/mol |
IUPAC名 |
(3-methyl-4H-quinazolin-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C11H11N3S2/c1-14-6-9-4-2-3-5-10(9)13-11(14)16-8-15-7-12/h2-5H,6,8H2,1H3 |
InChIキー |
FNLPTLRMOKYZAT-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=CC=CC=C2N=C1SCSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)

![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)

![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)


![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)


![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
